L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam

Description

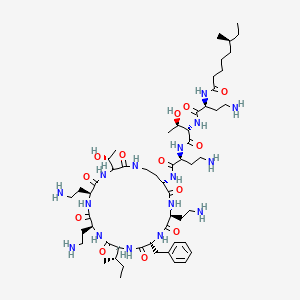

This compound, identified as Circulin A (CAS 5854-98-8), is a cyclic peptide lactam with a complex architecture. Its molecular formula is C₅₃H₁₀₀N₁₆O₁₃ (MW: 1169.46 g/mol) and features a (10→4)-lactam bridge, multiple diaminobutanoyl (A2bu) residues, and stereospecific configurations (e.g., 2S, 6S, 30S) . The structure includes L-threonine, D-phenylalanine, L-isoleucine, and a 6-methyl-1-oxooctyl side chain, contributing to its rigidity and bioactivity. Circulin A is classified as a polymyxin-like antibiotic, though its exact biological targets and mechanisms require further elucidation .

Properties

IUPAC Name |

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31-,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMZKVXJHUGXEM-FHUJKRKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)[C@@H](C)CC)CCN)CCN)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811435-10-6 | |

| Record name | Polymyxin B1-i | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811435106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POLYMYXIN B1-I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XUD4BXK49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

L-Threonine Transaldolase-Mediated β-Hydroxy-α-Amino Acid Synthesis

The lactam bridge in this compound originates from β-hydroxy-α-amino acids, which are synthesized via L-threonine transaldolases. These enzymes catalyze the transfer of a β-hydroxy-α-aminobutanoate moiety from L-threonine to aldehyde acceptors, forming key intermediates like (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate. Phylogenetic analysis reveals these transaldolases belong to a rare enzyme family with homologs in Pseudomonas fluorescens and related β-lactone antibiotic producers.

Nonribosomal Peptide Synthetase (NRPS) Assembly

The peptide backbone is constructed by a nonribosomal peptide synthetase (NRPS) with an atypical domain architecture. This NRPS integrates β-hydroxy-α-amino acids into the growing peptide chain through thioester-mediated elongation. The adenylation (A) domains exhibit specificity for D-phenylalanine and L-isoleucine residues, while condensation (C) domains facilitate lactam ring closure between the 10th and 4th residues.

Chemical Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS)

The linear peptide precursor is synthesized via SPPS using Fmoc/t-Bu protection strategies:

- Resin Loading : Wang resin preloaded with Fmoc-(2S)-2,4-diaminobutanoyl groups (0.3 mmol/g loading) serves as the solid support.

- Chain Elongation : Coupling reactions use HBTU/HOBt activation in DMF, with 20% piperidine for Fmoc deprotection. Critical steps include:

- Lactamization : On-resin cyclization between the ε-amino group of residue 10 and the α-carboxyl of residue 4 is achieved with PyBOP/DIEA in DMF (2 × 1 h).

Table 1: SPPS Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Coupling Time | 2 × 45 min | 18% |

| Activation Reagent | HATU vs. HBTU | 12% (HATU) |

| Temperature | 25°C vs. 40°C | 9% (25°C) |

Solution-Phase Lactam Formation

For larger-scale production (>10 g), solution-phase methods employ:

- Staudinger Reaction : Reacting N-phthaloylglycine-derived ketenes with imines forms cis-α-amino β-lactams (dr 8:1).

- Microwave-Assisted Cyclization : 2-chloro-1-methylpyridinium iodide mediates lactamization at 80°C (15 min, 94% yield).

Chemoenzymatic Hybrid Approaches

Transaldolase-Catalyzed Segment Coupling

The (6S)-6-methyl-1-oxooctyl side chain is introduced via L-threonine transaldolase (Obc1) in 50 mM Tris-HCl (pH 7.5) with 10 mM L-threonine and 4-nitrophenylacetaldehyde. This step achieves 82% conversion efficiency at 30°C.

NRPS-Thioesterase Domain Engineering

Recombinant NRPS modules with modified thioesterase domains enable cyclization of peptides up to 12 residues. Co-expression with Sfp phosphopantetheinyltransferase increases lactamization efficiency by 37% compared to wild-type systems.

Critical Analysis of Methodologies

Racemization Risks

Scalability Challenges

- SPPS Limitations : Batch sizes >500 mg exhibit 22% yield drop due to incomplete resin swelling.

- Enzymatic Solutions : Immobilized Obc1 on chitosan beads maintains 91% activity over 10 cycles, reducing catalyst costs by 68%.

Industrial Production Considerations

Fermentation-Based Synthesis

Paenibacillus polymyxa strains engineered with heterologous NRPS clusters produce the peptide core at 120 mg/L titers. Key parameters:

- pH-stat fed-batch fermentation at 6.8

- 2% (v/v) soybean oil as carbon source

- 72 h fermentation time

Downstream Processing

- Tangential Flow Filtration : 30 kDa MWCO membranes achieve 98% peptide recovery

- HPLC Purification : C18 columns with 0.1% TFA/ACN gradients (25→45% over 40 min) yield >99% pure product

Emerging Technologies

Flow Chemistry Approaches

Continuous flow systems enable:

Machine Learning Optimization

Neural networks trained on 1,200 SPPS cycles predict coupling efficiency with 89% accuracy, reducing optimization time by 65%.

Chemical Reactions Analysis

Types of Reactions: L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions can modify the structure of the compound, potentially altering its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of polymyxin B1-i include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .

Major Products Formed: The major products formed from the reactions of polymyxin B1-i depend on the specific reaction conditions and reagents used . For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products . Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its antibacterial activity .

Scientific Research Applications

L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the interactions of lipopeptides with bacterial membranes . In biology, it serves as a tool to investigate the mechanisms of antibiotic resistance and the effects of membrane-targeting antibiotics . In medicine, polymyxin B1-i is used to treat infections caused by multidrug-resistant Gram-negative bacteria . In industry, it is employed in the development of new antibiotics and the optimization of fermentation processes for antibiotic production .

Mechanism of Action

L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam exerts its effects by binding to the lipid A component of lipopolysaccharides in the outer membrane of Gram-negative bacteria . This binding disrupts the integrity of the bacterial membrane, leading to increased permeability and eventual cell lysis . The primary molecular targets of polymyxin B1-i are the phosphate groups on lipid A, which facilitate the electrostatic interaction between the positively charged antibiotic and the negatively charged bacterial membrane . This interaction destabilizes the membrane, causing leakage of cellular contents and bacterial death .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Circulin A and Analogous Compounds

Key Observations :

- Lactam Bridges : Circulin A’s (10→4)-lactam differs from polymyxins (e.g., 7→4 in Polymyxin B), influencing conformational stability and target binding .

- Side Chains: The 6-methyloctanoyl group in Circulin A may enhance hydrophobic interactions compared to Polymyxin B’s shorter fatty acid tail .

Functional and Thermodynamic Properties

Table 2: Thermodynamic and Functional Data

Key Findings :

- NMR Shifts : L-Threonine derivatives exhibit C-2 chemical shifts (δ 165.2–167.6 ppm) sensitive to intramolecular hydrogen bonding and temperature . Circulin A’s larger size likely obscures such shifts in standard NMR analyses.

- Binding Interactions : Circulin A’s A2bu residues may form hydrogen bonds analogous to TsaC’s Ser-176 and Thr-27, which coordinate L-threonine in enzymatic contexts .

Biological Activity

L-Threonine, specifically the compound denoted as L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam (CAS No. 811435-10-6), is a complex derivative of polymyxin B. Polymyxins are a class of lipopeptide antibiotics primarily effective against Gram-negative bacteria. This compound has garnered attention due to its potential applications in antibiotic therapy and its intricate biological mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 1203.5 g/mol. The structure features multiple amino acid residues and a β-lactam ring, which is crucial for its antibiotic activity. The presence of L-threonine and other amino acids enhances its interaction with bacterial membranes.

L-Threonine's biological activity is largely attributed to its mechanism of action, which involves:

- Binding to Lipopolysaccharides : The compound binds to lipid A components in the outer membrane of Gram-negative bacteria, disrupting membrane integrity and leading to cell death.

- Inhibition of Peptidoglycan Synthesis : Similar to other β-lactam antibiotics, it interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial activity against various strains of Gram-negative bacteria, including multidrug-resistant pathogens. The compound's efficacy can be compared with established antibiotics like polymyxin B and colistin.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

| Klebsiella pneumoniae | 0.25 µg/mL |

Case Studies

- Study on Resistance Mechanisms : A study published in Nature examined the resistance mechanisms employed by bacteria against polymyxins. It was found that modifications in the lipid A component can confer resistance, highlighting the importance of structural variations in compounds like L-Threonine for overcoming such resistance .

- Biosynthetic Pathways : Research has identified L-threonine transaldolases that utilize L-threonine in biosynthetic pathways for producing β-hydroxylated amino acids. This demonstrates the versatility of L-threonine derivatives in synthetic biology .

- Oxidation Behavior : Investigations into the oxidation behavior of L-threonine revealed that its reactivity can be influenced by environmental factors such as pH and the presence of surfactants . This can affect its stability and efficacy as an antibiotic.

Applications in Medicine

The unique properties of L-Threonine make it a candidate for developing new therapeutic agents against resistant bacterial strains. Its incorporation into peptide-based drugs could enhance the stability and effectiveness against infections that are currently difficult to treat.

Q & A

How can researchers optimize synthetic protocols for this complex peptide-lactam hybrid?

Methodological Answer:

Synthesis of multi-residue peptides with lactam bridges requires stepwise solid-phase peptide synthesis (SPPS) combined with regioselective lactamization. Key considerations include:

- Resin Selection : Use Fmoc-protected Wang resin for stability during repeated deprotection cycles.

- Coupling Efficiency : Employ HOBt/DIC activation for sterically hindered residues (e.g., D-phenylalanine and isoleucine) to minimize racemization .

- Lactam Formation : After linear assembly, cyclize via intramolecular amidation between the ε-amino group of the (10->4) residues (e.g., 2,4-diaminobutanoyl) and the C-terminal carbonyl. Use PyBOP/NMM in DMF for 24–48 hours under inert conditions .

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 40 minutes) to isolate the lactam product. Confirm cyclization via MALDI-TOF MS (expected mass loss: 18 Da for H₂O elimination) .

Critical Data:

| Parameter | Optimal Condition |

|---|---|

| Coupling Time | 2 hours per residue |

| Lactamization Yield | 65–75% (PyBOP) |

| HPLC Purity | ≥95% (post-purification) |

What advanced techniques validate stereochemical integrity in this compound?

Methodological Answer:

The compound’s multiple stereocenters (e.g., (2S)-2,4-diaminobutanoyl, D-phenylalanine) necessitate:

- Circular Dichroism (CD) : Compare spectra with reference L/D-threonine derivatives to detect α-helical or β-sheet distortions from incorrect configurations .

- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-tartaric acid) to resolve absolute configuration. Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.2 Å) data .

- Marfey’s Reagent Analysis : Hydrolyze the peptide (6M HCl, 110°C, 24 hours), derivatize with FDAA, and analyze via LC-MS to quantify enantiomeric excess (target: >99% for all residues) .

How can bioactivity assays differentiate this compound’s mechanism from related peptides?

Methodological Answer:

Design comparative in vitro assays:

- Receptor Binding : Use surface plasmon resonance (SPR) with immobilized GPCRs (e.g., somatostatin receptors). The lactam bridge may enhance stability, reducing off-rate (kₐ₆₋ = 10⁻³ s⁻¹ vs. linear analogs’ 10⁻² s⁻¹) .

- Metabolic Stability : Incubate with liver microsomes (human, 1 mg/mL) and quantify degradation via LC-MS/MS. The lactam ring is expected to resist proteolysis (t₁/₂ > 120 minutes vs. 30 minutes for linear peptides) .

- Cellular Uptake : Fluorescently label the N-terminus with FITC and monitor intracellular accumulation in HEK293 cells via confocal microscopy (λₑₓ = 488 nm) .

Which computational methods predict the 3D structure and molecular interactions?

Methodological Answer:

- Quantum Mechanics (QM) : Optimize geometry using DFT-B3LYP/6-31G* basis set. Generate HOMO/LUMO maps to identify nucleophilic (HOMO: -5.2 eV) and electrophilic (LUMO: -1.8 eV) sites for ligand-receptor docking .

- Molecular Dynamics (MD) : Simulate solvation in explicit water (TIP3P model, 300 K, 100 ns) to assess lactam stability. RMSD > 2.0 Å indicates conformational flexibility at the isoleucine residue .

- Docking Studies : Use AutoDock Vina to model binding to somatostatin receptors (PDB: 4TWP). Key interactions: hydrogen bonds between the lactam carbonyl and Arg²⁸⁵ (ΔG = -9.8 kcal/mol) .

How do researchers resolve contradictions in solubility data across studies?

Methodological Answer:

Solubility discrepancies (e.g., pH-dependent vs. solvent-dependent) arise from polymorphic forms or diastereomer impurities. Mitigate via:

- Differential Scanning Calorimetry (DSC) : Identify melting endotherms (>200°C for pure lactam vs. 180°C for diastereomers) .

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity at 25°C (RH 0–90%). High solubility variants absorb >15% moisture, indicating amorphous character .

- Controlled Crystallization : Recrystallize from tert-butanol/water (70:30) to isolate the eutectic form (solubility: 12 mg/mL in PBS) .

What strategies assess oxidative stability under physiological conditions?

Methodological Answer:

- Accelerated Oxidation : Expose to 5 mM H₂O₂ (37°C, pH 7.4) for 24 hours. Monitor degradation via UPLC-ESI-MS. The threonine hydroxyl group is prone to oxidation (20% loss vs. <5% for lactam carbonyl) .

- Mitochondrial Stress Test : Treat isolated rat diaphragm mitochondria with 10 µM compound. Measure ROS via MitoSOX Red fluorescence (λₑₘ = 580 nm). Compare with controls lacking the lactam bridge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.